molecular formula C20H27N3O4S B11137366 (2,5-Dimethyl-1,3-thiazol-4-yl)[4-(2,3,4-trimethoxybenzyl)piperazino]methanone

(2,5-Dimethyl-1,3-thiazol-4-yl)[4-(2,3,4-trimethoxybenzyl)piperazino]methanone

Cat. No.: B11137366
M. Wt: 405.5 g/mol
InChI Key: WUSDNQFKXGQYPE-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted with methyl groups at positions 2 and 5, coupled to a piperazine moiety bearing a 2,3,4-trimethoxybenzyl group via a methanone linker.

Properties

Molecular Formula

C20H27N3O4S

Molecular Weight

405.5 g/mol

IUPAC Name

(2,5-dimethyl-1,3-thiazol-4-yl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C20H27N3O4S/c1-13-17(21-14(2)28-13)20(24)23-10-8-22(9-11-23)12-15-6-7-16(25-3)19(27-5)18(15)26-4/h6-7H,8-12H2,1-5H3

InChI Key

WUSDNQFKXGQYPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C)C(=O)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Procedure:

  • Reaction Setup :

    • Dissolve 2,3,4-trimethoxybenzaldehyde (78.4 g) and piperazine (68.8 g) in methyl tert-butyl ether (MTBE, 400 mL).

    • Add 5% palladium-on-carbon (Pd/C, 4 g) as a catalyst.

  • Hydrogenation :

    • Subject the mixture to hydrogen gas at 5–10 bar pressure.

    • Heat initially to 45–55°C, then stabilize at 70–75°C for 6–8 hours.

  • Workup :

    • Filter the catalyst and remove excess piperazine via precipitation at pH 7.5–8.3.

    • Extract the product with toluene and isolate as the free base.

Key Data:

ParameterValueSource
Yield85–90%
CatalystPd/C (5%)
SolventMTBE

Synthesis of 2,5-Dimethyl-1,3-thiazole-4-carboxylic Acid

The thiazole core is constructed via Hantzsch thiazole synthesis , modified to introduce a carboxyl group at position 4. This approach aligns with methods in PMC10743568 and PMC7240968 :

Procedure:

  • Thiazole Formation :

    • React ethyl chloroacetoacetate (3) with thiourea (4) in ethanol under reflux for 4 hours.

    • Isolate ethyl 2-amino-5-methylthiazole-4-carboxylate (5) as an intermediate.

  • Ester Hydrolysis :

    • Treat (5) with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) at 50°C for 2 hours.

    • Acidify with HCl to precipitate 2,5-dimethyl-1,3-thiazole-4-carboxylic acid (6).

Key Data:

ParameterValueSource
Yield (Step 1)75–80%
Yield (Step 2)90–95%
SolventEthanol (Step 1), THF (Step 2)

Formation of the Methanone Linkage

The final coupling step involves converting the thiazole-carboxylic acid to an acyl chloride, followed by reaction with 4-(2,3,4-trimethoxybenzyl)piperazine. This method is adapted from EP3913021A1 and PMC10743568 :

Procedure:

  • Acyl Chloride Synthesis :

    • Treat 2,5-dimethyl-1,3-thiazole-4-carboxylic acid (6, 10 mmol) with thionyl chloride (SOCl₂, 15 mmol) in dichloromethane (DCM, 50 mL) at 0°C for 1 hour.

    • Remove excess SOCl₂ under reduced pressure to obtain 2,5-dimethyl-1,3-thiazole-4-carbonyl chloride (7).

  • Nucleophilic Acylation :

    • Dissolve 4-(2,3,4-trimethoxybenzyl)piperazine (8, 10 mmol) in dry DCM.

    • Add triethylamine (TEA, 15 mmol) and dropwise add acyl chloride (7) at 0°C.

    • Stir at room temperature for 12 hours.

  • Purification :

    • Wash with water, dry over Na₂SO₄, and purify via silica gel chromatography (ethyl acetate/hexane).

Key Data:

ParameterValueSource
Yield (Acyl Chloride)95%
Yield (Coupling)70–75%
SolventDCM

Alternative Routes and Optimization

Leuckart-Wallach Reaction for Piperazine Synthesis

As described in J-Stage , 4-(2,3,4-trimethoxybenzyl)piperazine can also be synthesized via the Leuckart-Wallach reaction :

  • Heat 2,3,4-trimethoxybenzaldehyde with piperazine and formic acid at 90–100°C for 5 hours.

  • Hydrolyze the intermediate with NaOH and extract with benzene.

ParameterValueSource
Yield65–70%

Thiazole-Piperazine Coupling via EDCI/HOBt

For acid-sensitive substrates, PMC7240968 recommends using coupling agents:

  • React thiazole-carboxylic acid (6) with 4-(2,3,4-trimethoxybenzyl)piperazine (8) using EDCI (1.2 eq.) and HOBt (1.2 eq.) in DMF.

ParameterValueSource
Yield68–72%
SolventDMF

Critical Analysis of Methodologies

Reductive Amination vs. Leuckart-Wallach Reaction

  • Reductive Amination (): Higher yield (85–90%) but requires pressurized hydrogen and Pd/C.

  • Leuckart-Wallach (): Lower yield (65–70%) but avoids hydrogenation equipment.

Acyl Chloride vs. Coupling Agents

  • Acyl Chloride : Faster reaction but generates corrosive byproducts (SOCl₂).

  • EDCI/HOBt : Milder conditions but higher cost and longer reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the benzyl ring.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and benzyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenating agents and nucleophiles such as halides and amines are used under controlled conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzyl ring.

    Reduction: Reduced forms of the methanone moiety.

    Substitution: Various substituted thiazole and benzyl derivatives.

Scientific Research Applications

Compounds similar to (2,5-Dimethyl-1,3-thiazol-4-yl)[4-(2,3,4-trimethoxybenzyl)piperazino]methanone have been studied for their diverse biological activities:

  • Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains.

    Table 1: Antimicrobial Activity of Related Compounds
    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    Compound AE. coli12 µg/mL
    Compound BS. aureus10 µg/mL
    Compound CP. aeruginosa15 µg/mL
  • Antitumor Properties : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells through mechanisms such as caspase activation and mitochondrial dysfunction.

Case Studies

Several studies have explored the applications of thiazole derivatives in medicinal chemistry:

  • Study on Antimicrobial Efficacy :
    • Researchers synthesized a series of thiazole derivatives and evaluated their antimicrobial activity against clinical isolates. The study found that compounds with the thiazole ring exhibited enhanced activity compared to controls.
  • Anticancer Research :
    • A study investigated the effects of (2,5-Dimethyl-1,3-thiazol-4-yl)[4-(2,3,4-trimethoxybenzyl)piperazino]methanone on various cancer cell lines. Results indicated significant cytotoxicity and the ability to induce apoptosis through mitochondrial pathways.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for its therapeutic application:

  • Absorption and Distribution : Studies suggest good oral bioavailability and distribution in tissues.
  • Metabolism : The compound is metabolized primarily in the liver with potential interactions with cytochrome P450 enzymes.
  • Excretion : Renal excretion is the primary route for elimination.

Mechanism of Action

The mechanism of action of (2,5-Dimethyl-1,3-thiazol-4-yl)[4-(2,3,4-trimethoxybenzyl)piperazino]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can interact with nucleophilic sites in biological molecules, while the piperazine moiety can enhance binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogues with Modified Benzyl Substituents

Compound A: 4-(2,5-Dimethoxybenzyl)-1-piperazinylmethanone (CAS 415942-49-3)

  • Key Differences: Benzyl substituents: 2,5-dimethoxy vs. 2,3,4-trimethoxy in the target compound. Methoxyphenyl group: Attached to the methanone linker instead of a thiazole ring.
  • Implications: Reduced steric bulk in Compound A may enhance solubility but decrease binding affinity to hydrophobic targets.

Thiazole-Based Derivatives

Compound B : 2-(2,5-Dimethyl-1,3-thiazol-4-yl)acetic acid (CAS 306937-38-2)

  • Key Differences :
    • Lacks the piperazine and benzyl groups; instead, it has an acetic acid side chain.
  • Implications: The carboxylic acid group in Compound B enables ionic interactions, making it suitable for coordination chemistry or prodrug design.

Heterocyclic Methanone Derivatives

Compound C: (4,5-Dibromo-2-thienyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone

  • Key Differences :
    • Thienyl ring with bromo substituents replaces the thiazole core.
    • 3-(Trifluoromethyl)phenyl group on piperazine vs. 2,3,4-trimethoxybenzyl.
  • The electron-withdrawing CF₃ group may reduce basicity of the piperazine nitrogen, affecting receptor binding profiles compared to the electron-donating methoxy groups in the target compound .

Commercial Availability

Compound Supplier Catalog Number Purity Price (1g)
Target Compound Not listed in evidence
Compound B (Thiazole acid) TFS (CC05801EA) 49256-60 97% ¥11,500
Compound C Key Organics/Ryan Scientific Custom synthesis Inquiry

Key Research Findings

  • Electronic Effects : Methoxy groups in the target compound enhance π-π stacking and hydrogen bonding, critical for interactions with biological targets like serotonin receptors. In contrast, bromine or CF₃ groups in analogues prioritize hydrophobic interactions .
  • Solubility : The 2,3,4-trimethoxybenzyl group in the target compound improves lipid solubility over Compound A’s dimethoxybenzyl, favoring blood-brain barrier penetration.
  • Stability : Thiazole rings (target compound, Compound B) generally exhibit higher metabolic stability than thienyl derivatives (Compound C) due to reduced susceptibility to oxidative degradation .

Biological Activity

The compound (2,5-Dimethyl-1,3-thiazol-4-yl)[4-(2,3,4-trimethoxybenzyl)piperazino]methanone is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H24N2O3SC_{19}H_{24}N_{2}O_{3}S, with a molecular weight of approximately 364.47 g/mol. The structure features a thiazole ring which is known for its pharmacological significance.

  • Inhibition of Enzymatic Activity :
    • The compound exhibits inhibitory effects on various enzymes, particularly those involved in metabolic pathways. For instance, it has shown potential in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in treating Alzheimer's disease .
  • Antioxidant Properties :
    • Studies indicate that the compound may possess antioxidant capabilities, potentially mitigating oxidative stress in cells. This property is significant for neuroprotective applications .
  • Anticancer Activity :
    • Preliminary investigations suggest that this compound can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Specific studies have highlighted its efficacy against certain cancer cell lines, making it a candidate for further research in oncology .

Case Studies

  • Neuroprotective Effects :
    • In a study focused on neurodegenerative diseases, the compound demonstrated significant neuroprotective effects in vitro by reducing neuronal cell death induced by oxidative stress .
  • Antitumor Efficacy :
    • A series of experiments conducted on various cancer cell lines showed that the compound inhibited tumor growth significantly compared to control groups. The mechanism was attributed to its ability to induce apoptosis and inhibit angiogenesis .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionInhibition of acetylcholinesterase
AntioxidantReduction of oxidative stress
AnticancerInduction of apoptosis in cancer cells
NeuroprotectionProtection against neuronal cell death

Q & A

Q. How to investigate synergistic effects with existing therapeutics?

  • Experimental Design :
  • Combination Index (CI) : Use CompuSyn software to calculate CI values for co-treatment with cisplatin or paclitaxel .
  • In Vivo Models : Test efficacy in xenograft mice (e.g., MDA-MB-231 tumors) with compound + standard chemotherapeutic agents .
  • Mechanistic Studies : Perform RNA-seq to identify pathways modulated by combination therapy .

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